![molecular formula C18H28N4O3 B5647748 1-(cyclopentylcarbonyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5647748.png)
1-(cyclopentylcarbonyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-4-piperidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves a series of reactions starting from basic precursors to more complex structures. For example, antiproliferative agents, including similar structures, have been developed through SAR-guided optimization, leading to compounds with significant biological activity. These synthesis processes involve reactions that introduce various functional groups, including the 1,2,4-oxadiazol-5-yl group and piperidine moiety, contributing to the compound's activity profile (Krasavin et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(cyclopentylcarbonyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-4-piperidinecarboxamide" has been characterized using various spectroscopic methods. For instance, X-ray diffraction studies have confirmed the structures of related compounds, providing insights into their molecular conformations and potential interactions with biological targets. These studies highlight the importance of specific functional groups and their arrangement for biological activity (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving this class of compounds include condensation, cyclization, and substitution reactions that lead to the formation of the core structure and the introduction of various substituents. These reactions are crucial for achieving the desired biological activity and pharmacokinetic properties. The chemical properties, such as reactivity with different reagents and conditions, play a significant role in the synthesis and modification of these compounds for specific applications.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The presence of specific functional groups and their spatial arrangement affects these properties, which in turn can impact their biological activity and drug-like properties. Studies on related compounds have shown how modifications to the molecular structure can alter these physical properties to improve biological efficacy and drug-likeness (Khalid et al., 2016).
properties
IUPAC Name |
1-(cyclopentanecarbonyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3/c1-3-15(17-19-12(2)21-25-17)20-16(23)13-8-10-22(11-9-13)18(24)14-6-4-5-7-14/h13-15H,3-11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXOIIPKDPLSIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=NO1)C)NC(=O)C2CCN(CC2)C(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopentylcarbonyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-4-piperidinecarboxamide |
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